1,6-Naphthyridine vs. 1,5-Naphthyridine: A Superior c-Met Kinase Inhibitory Scaffold
In a scaffold-hopping study based on the c-Met inhibitor MK-2461, a series of 1,5-naphthyridine and 1,6-naphthyridine derivatives were designed and synthesized [1]. Comparative testing revealed that the 1,6-naphthyridine core, the foundational structure of the target compound, was significantly more potent in inhibiting c-Met kinase and exhibited superior cytotoxic activity against tumor cell lines compared to the 1,5-naphthyridine core [1]. This provides strong justification for procuring a 1,6-naphthyridine-based building block, like Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate, over a 1,5-naphthyridine analog for projects targeting this kinase.
| Evidence Dimension | c-Met Kinase Inhibitory Activity and Cytotoxicity |
|---|---|
| Target Compound Data | Potent c-Met inhibition; compounds 26b and 26c showed best enzymic and cytotoxic activities (specific IC50 values not provided in abstract) |
| Comparator Or Baseline | 1,5-Naphthyridine derivatives |
| Quantified Difference | 1,6-Naphthyridine was identified as 'a more promising c-Met inhibitory structure core' [1] |
| Conditions | In vitro c-Met kinase assay; Cytotoxicity assays against Hela and A549 cell lines [1] |
Why This Matters
This head-to-head comparison validates the choice of the 1,6-naphthyridine isomer over its 1,5-regioisomer for achieving superior c-Met kinase inhibition, a key target in oncology research.
- [1] Wu, J. F., Liu, M. M., Huang, S. X., & Wang, Y. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorganic & Medicinal Chemistry Letters, 25(15), 3031-3035. View Source
